Cas no 104-47-2 (2-(4-methoxyphenyl)acetonitrile)

2-(4-Methoxyphenyl)acetonitrile is a versatile organic compound featuring a nitrile group attached to a methoxy-substituted phenyl ring. This structure makes it a valuable intermediate in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The methoxy group enhances electron density, facilitating electrophilic aromatic substitution reactions, while the nitrile functionality allows for further derivatization, such as hydrolysis to carboxylic acids or reduction to amines. Its stability under standard conditions and compatibility with a range of reaction conditions make it a reliable building block for complex molecule synthesis. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2-(4-methoxyphenyl)acetonitrile structure
104-47-2 structure
Product Name:2-(4-methoxyphenyl)acetonitrile
CAS No:104-47-2
MF:C9H9NO
MW:147.173862218857
MDL:MFCD00001919
CID:35272
PubChem ID:66031
Update Time:2025-05-20

2-(4-methoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxyphenylacetonitrile
    • 2-(4-METHOXYPHENYL)ACETONITRILE
    • 4-ANISYL CYANIDE
    • 4-METHOXYBENZENEACETONITRILE
    • 4-METHOXYBENZYL CYANIDE
    • (4-METHOXYPHENYL)ACETONITRILE
    • ANISYL CYANIDE
    • HOMOANISONITRILE
    • P-ANISYLACETONITRILE
    • P-ANISYL CYANIDE
    • P-CYANOMETHYLANISOLE
    • P-CYANOMETHYLPHENOL METHYL ETHER
    • (P-METHOXYPHENYL)ACETONITRILE
    • (methoxyphenyl)acetonitrile
    • (p-methoxyphenyl)-acetonitril
    • 4-methoxy-benzeneacetonitril
    • 4-Methoxyphenyl
    • 4-Methoxyphenylacetic acid nitrile
    • Acetonitrile, (p-methoxypenyl)-
    • 4-Methoxyphenylaceto
    • p-Methoxyphenylacetonitrile
    • p-Methoxybenzyl cyanide
    • NSC 96
    • PAI 106
    • Anisylacetonitrile
    • p-Methoxy phenylacetonitrile
    • Benzeneacetonitrile, 4-methoxy-
    • p-Methoxybenzeneacetonitrile
    • Acetonitrile, (p-methoxyphenyl)-
    • 4-methoxyphenyl acetonitrile
    • (4-Methoxy-phenyl)-acetonitrile
    • 2-(4-methox
    • TS-03569
    • STR00862
    • 4-Methoxybenzylcyanide
    • 4-methoxy-benzyl cyanide
    • p-methoxybenzylcyanide
    • NSC96
    • AC-2495
    • 4-methoxy benzyl cyanide
    • UNII-34M6VU8U7X
    • 4-methoxyphenylacetnitrile
    • SCHEMBL103029
    • PACGLQCRGWFBJH-UHFFFAOYSA-
    • 2-(4-methoxyphenyl)-acetonitrile
    • 4-(Methoxyphenyl)acetonitrile
    • CHEMBL2228958
    • 2-(4-methoxy-phenyl)-acetonitrile
    • AM20020127
    • InChI=1/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3
    • F0001-0088
    • NSC-96
    • Z104476452
    • CS-W001932
    • 4-10-00-00555 (Beilstein Handbook Reference)
    • M0856
    • 4-Methoxyphenyl-d4-acetonitrile
    • NS00023306
    • AKOS000198026
    • (4-methoxy-phenyl)acetonitrile
    • HMS1748O04
    • 1219798-74-9
    • MFCD00001919
    • p-methoxyphenyl acetonitrile
    • 34M6VU8U7X
    • EN300-20024
    • 4-methoxy phenylacetonitrile
    • FT-0618955
    • Q-200492
    • A800985
    • 104-47-2
    • DTXSID0051526
    • EINECS 203-206-0
    • BRN 0509162
    • 4-Methoxyphenylacetonitrile, 97%
    • STL164355
    • 2-(4-methoxyphenyl)acetonitrile
    • MDL: MFCD00001919
    • Inchi: 1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3
    • InChI Key: PACGLQCRGWFBJH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(CC#N)=CC=1
    • BRN: 0509162

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.085 g/mL at 25 °C(lit.)
  • Melting Point: 8 ºC
  • Boiling Point: 286-287 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.531(lit.)
  • PH: 4.5 (100g/l, H2O, 20℃)suspension
  • Solubility: 0.01g/l
  • PSA: 33.02000
  • LogP: 1.76128
  • Solubility: Soluble in ethanol, diethyl ether and chloroform.

2-(4-methoxyphenyl)acetonitrile Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 3276 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-52/53
  • Safety Instruction: S26-S37/39-S36/37-S61-S45
  • FLUKA BRAND F CODES:8
  • RTECS:AM0810000
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:1.2-9.4%(V)
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Hazard Level:6.1
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22

2-(4-methoxyphenyl)acetonitrile Customs Data

  • HS CODE:29269095
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(4-methoxyphenyl)acetonitrile Production Method

2-(4-methoxyphenyl)acetonitrile Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:104-47-2)4-Methoxybenzyl cyanide
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
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(CAS:104-47-2)2-(4-methoxyphenyl)acetonitrile
Order Number:A800985
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:37
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:104-47-2)对甲氧基苯乙腈
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Quantity:25KG,200KG,1000KG
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2-(4-methoxyphenyl)acetonitrile Related Literature

Additional information on 2-(4-methoxyphenyl)acetonitrile

2-(4-Methoxyphenyl)Acetonitrile: A Comprehensive Overview

2-(4-Methoxyphenyl)acetonitrile (CAS No. 104-47-2) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as 4-methoxyacetophenone cyanohydrin, is a derivative of acetophenone and exhibits unique chemical properties due to its methoxy and nitrile functional groups. The presence of these groups makes it an attractive molecule for both academic research and industrial applications.

The structure of 2-(4-methoxyphenyl)acetonitrile consists of a phenyl ring substituted with a methoxy group at the para position and an acetonitrile group attached to the benzene ring. This arrangement imparts the molecule with aromatic stability and reactivity, making it a valuable precursor in organic synthesis. Recent studies have highlighted its role in the synthesis of biologically active compounds, such as antimicrobial agents and anticancer drugs, underscoring its importance in drug discovery.

One of the most notable applications of 2-(4-methoxyphenyl)acetonitrile is in the field of medicinal chemistry. Researchers have utilized this compound as an intermediate in the synthesis of various pharmaceutical agents. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to develop compounds with potential anti-inflammatory and analgesic properties. These findings were reported in a 2023 study published in the *Journal of Medicinal Chemistry*, where the compound was used to synthesize a novel class of non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to its medicinal applications, 2-(4-methoxyphenyl)acetonitrile has also found utility in the synthesis of advanced materials. Its nitrile group can be readily converted into other functional groups, such as carboxylic acids or amides, enabling the creation of polymers with tailored properties. A recent breakthrough in this area involves its use as a building block for synthesizing biodegradable polymers, which have potential applications in packaging and biomedical devices.

The synthesis of 2-(4-methoxyphenyl)acetonitrile typically involves the reaction of acetophenone derivatives with cyanide sources under specific conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. For example, researchers have developed a novel catalyst system that facilitates the selective formation of this compound from acetophenone derivatives, as detailed in a 2023 paper in *Green Chemistry*.

From an environmental standpoint, 2-(4-methoxyphenyl)acetonitrile has been studied for its biodegradation potential. Initial studies suggest that under aerobic conditions, this compound can be metabolized by certain microorganisms, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and assess its safety for large-scale industrial use.

In conclusion, 2-(4-methoxyphenyl)acetonitrile (CAS No. 104-47-2) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique chemical properties make it an invaluable tool in drug discovery, polymer synthesis, and sustainable chemistry practices. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation is expected to grow significantly.

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